1-Amino-4-phenyl-1H-imidazole-2-thiol belongs to the class of imidazole derivatives, which are known for their diverse biological activities. These compounds are often utilized in pharmaceuticals and agrochemicals due to their ability to interact with various biological targets.
The synthesis of 1-amino-4-phenyl-1H-imidazole-2-thiol can be achieved through several methods:
Cyclization Method: A common synthetic route involves the cyclization of substituted amido-nitriles in the presence of a nickel catalyst. This method allows for the introduction of various functional groups and can yield high purity and yield.
Alkylation Method: Another approach includes the alkylation of 4-phenylimidazole derivatives using sodium hydride as a base, followed by reaction with alkyl halides. This method can produce N-alkylated derivatives that may have enhanced biological properties.
Parameters: Key parameters in these syntheses include temperature control, reaction time, and the choice of solvent, which can significantly affect the yield and purity of the final product.
The molecular structure of 1-amino-4-phenyl-1H-imidazole-2-thiol can be analyzed using various spectroscopic techniques:
X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, confirming the position of the thiol, amino, and phenyl groups.
Nuclear Magnetic Resonance Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be utilized to identify hydrogen environments and confirm the presence of functional groups within the compound.
Infrared Spectroscopy: Infrared spectroscopy helps in identifying functional groups based on characteristic absorption bands associated with N-H stretching (amino group), C=S stretching (thiol group), and C=C stretching (in the phenyl ring).
1-Amino-4-phenyl-1H-imidazole-2-thiol participates in various chemical reactions:
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction Reactions: The imidazole ring can undergo reduction to form imidazolines, which are useful intermediates in organic synthesis. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reactions: The compound can also participate in electrophilic aromatic substitution reactions due to its phenyl group, allowing for further functionalization.
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, iodine | Varies by oxidizing agent |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Halogens, nitrating agents | Acidic or basic conditions |
The mechanism of action for 1-amino-4-phenyl-1H-imidazole-2-thiol primarily revolves around its interaction with biological targets:
Biochemical Pathways: Imidazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular functions. For example, they may inhibit specific enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.
Pharmacokinetics: The compound is generally soluble in polar solvents, which influences its bioavailability. Factors such as pH and temperature can also affect its stability and interaction with biological systems.
The physical and chemical properties of 1-amino-4-phenyl-1H-imidazole-2-thiol include:
These properties are crucial for understanding its behavior in different environments, particularly in biological systems.
1-Amino-4-phenyl-1H-imidazole-2-thiol has several scientific applications:
Medicinal Chemistry: Its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research indicates that these compounds may inhibit tumor growth by interacting with specific cellular pathways.
Coordination Chemistry: The compound serves as a ligand in coordination chemistry due to its ability to donate electron pairs from both sulfur and nitrogen atoms.
Material Science: Its unique electronic properties make it suitable for developing advanced materials such as polymers and dyes.
The compound is systematically named as 3-amino-5-phenyl-1H-imidazole-2-thione according to IUPAC conventions [5]. This nomenclature designates:
Its molecular formula, C₉H₉N₃S (molecular weight: 191.26 g/mol), reveals key structural features [3]:
The Canonical SMILES representation, C1=CC=C(C=C1)C2=CN(C(=S)N2)N
, precisely encodes atomic connectivity and bonding [6].
¹H NMR spectroscopy provides critical insights into hydrogen environments and molecular symmetry [6]:
Table 1: Characteristic ¹H NMR Chemical Shifts
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Phenyl ring ortho | 7.25–7.35 | Multiplet | 2H |
Phenyl ring meta | 7.35–7.45 | Multiplet | 2H |
Phenyl ring para | 7.45–7.55 | Multiplet | 1H |
Imidazole C₄-H | 6.85–7.05 | Singlet | 1H |
Amino group (-NH₂) | 5.50–6.00* | Broad singlet | 2H |
* Concentration and solvent-dependent
Key observations:
Infrared spectroscopy confirms functional groups through characteristic vibrational modes :
Table 2: Diagnostic IR Absorption Bands
Functional Group | Vibration Type | Absorption Range (cm⁻¹) |
---|---|---|
N-H (amino) | Stretching | 3350–3250 |
C=S (thione) | Stretching | 1250–1200 |
C-N (imidazole) | Stretching | 1340–1260 |
C=C (phenyl/imidazole) | Stretching | 1610–1580, 1500–1450 |
Notable assignments:
Single-crystal X-ray diffraction provides definitive bond geometry and packing information [4]:
Table 3: Key Crystallographic Parameters
Parameter | Observation |
---|---|
Bond length (C2=S) | 1.68 Å (consistent with C=S double bond) |
Bond angle (N1-C2-N3) | ~110° (characteristic of imidazole ring) |
Dihedral angle | Phenyl and imidazole planes form 15–25° dihedral angle |
Hydrogen bonding | N-H···S and N-H···N networks stabilize crystal packing |
Structural insights:
This compound exhibits complex tautomerism due to competing protonation sites [5] [6]:
Major Tautomeric Forms:1. Amino-thione form (3-amino-5-phenyl-1H-imidazole-2-thione):- Dominant in solid state (confirmed by X-ray)- Features exocyclic thione (C2=S) and amino group (C3-NH₂)- Stabilized by intramolecular N-H···S hydrogen bonding
State-Dependent Behavior:
The SMILES notation SC1=NC(C2=CC=CC=C2)=CN1N
explicitly represents the amino-thione tautomer [6].
Synthesis and Chemical Transformations
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: